5,6-Dimethylpyridine-3-carboxylic acid chemical properties
5,6-Dimethylpyridine-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5,6-Dimethylpyridine-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold in Modern Chemistry
5,6-Dimethylpyridine-3-carboxylic acid, also known as 5,6-dimethylnicotinic acid, is a substituted derivative of nicotinic acid (Vitamin B3). Its structure, featuring a pyridine core functionalized with both a carboxylic acid and two methyl groups, makes it a molecule of significant interest to researchers in medicinal chemistry and materials science. The pyridine ring serves as a bioisostere for a phenyl ring but offers unique properties, including hydrogen bonding capabilities and altered electronic distribution, which are highly valuable in drug design.[1] The carboxylic acid group provides a reactive handle for derivatization and influences the molecule's solubility and ability to interact with biological targets.[1] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile chemical building block.
Chemical Identity and Physicochemical Properties
The fundamental properties of 5,6-Dimethylpyridine-3-carboxylic acid are summarized below. As a substituted nicotinic acid, its properties are influenced by the interplay between the acidic carboxylic group, the basic pyridine nitrogen, and the electron-donating methyl substituents.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-Dimethylpyridine-3-carboxylic acid | - |
| Synonyms | 5,6-Dimethyl-nicotinic acid | [1] |
| CAS Number | 757903-81-4 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Crystalline solid at room temperature (predicted) | [1] |
| Melting Point | Data not available. For comparison, the isomer 5-Methylpyridine-3-carboxylic acid melts at 207-215 °C. | |
| pKa (estimated) | ~5.0 (for -COOH protonation state) | Estimated based on[2] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, alcohols) and aqueous base. Limited solubility in water and nonpolar solvents. | [1] |
Expert Insight on pKa: The pKa of the parent nicotinic acid is approximately 4.85. The two methyl groups on the pyridine ring are weakly electron-donating, which slightly increases the electron density on the ring and at the nitrogen atom. This effect is expected to make the carboxylic acid slightly less acidic, resulting in a marginal increase in its pKa value compared to the unsubstituted parent compound.
Synthesis Strategies: Oxidation of Alkylpyridines
The most direct and common route for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding alkyl-substituted pyridine precursors.[3] For 5,6-Dimethylpyridine-3-carboxylic acid, the logical starting material would be 5-ethyl-2,3-dimethylpyridine, where the more reactive ethyl group is selectively oxidized. A more general and highly analogous laboratory-scale procedure involves the oxidation of a lutidine isomer using a strong oxidizing agent like potassium permanganate (KMnO₄).[4]
The following diagram illustrates a logical workflow for this synthetic approach.
Caption: A generalized workflow for the synthesis of 5,6-Dimethylpyridine-3-carboxylic acid.
Protocol: Synthesis via Potassium Permanganate Oxidation
This protocol is adapted from a validated procedure for the synthesis of 5-methylnicotinic acid and represents a reliable method for laboratory-scale preparation.[4]
Materials:
-
2,3-Dimethyl-5-ethylpyridine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,3-dimethyl-5-ethylpyridine (1 equivalent) in deionized water.
-
Oxidant Addition: While stirring vigorously, add solid potassium permanganate (approx. 1.5-2.0 equivalents) portion-wise to the suspension. The causality for portion-wise addition is to control the exothermic nature of the oxidation reaction and maintain the temperature between 25-45 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 45 °C for approximately 20 hours, or until TLC analysis indicates the consumption of the starting material. The reaction progress can be monitored by observing the disappearance of the purple permanganate color.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the brown manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.
-
Isolation: Combine the filtrates and carefully acidify with concentrated HCl to the isoelectric point (typically pH 3-4). The product will precipitate out of the solution as a solid. The acidification protonates the carboxylate salt, rendering the zwitterionic or neutral molecule less soluble in the aqueous medium.
-
Purification: Collect the crude product by vacuum filtration. For ultimate purity, perform recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified crystals under vacuum to yield the final product.
-
Validation: The identity and purity of the final compound must be confirmed by spectroscopic methods (NMR, IR) and melting point analysis.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structure and purity. While specific experimental spectra for this exact compound are not widely published, its features can be accurately predicted based on well-established principles and data from analogous structures.[5][6][7][8]
| Technique | Expected Features |
| ¹H NMR | -COOH: Very broad singlet, δ ≈ 11-13 ppm. Aromatic Protons: Two singlets (or narrow doublets, J≈0-1 Hz), δ ≈ 8.0-9.0 ppm. Methyl Protons: Two singlets, δ ≈ 2.3-2.6 ppm. |
| ¹³C NMR | C=O (Carboxyl): δ ≈ 165-175 ppm. Aromatic Carbons: 5 signals, δ ≈ 120-160 ppm (C-N carbons are typically the most downfield). Methyl Carbons: 2 signals, δ ≈ 15-25 ppm. |
| IR Spectroscopy | O-H Stretch (Carboxyl): Very broad band, 3300-2500 cm⁻¹. C-H Stretch: ~3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (methyl). C=O Stretch (Carboxyl): Strong, sharp band, ~1700-1725 cm⁻¹. C=C / C=N Stretch: Medium bands, 1550-1620 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 151. Key Fragments: Loss of -OH (m/z = 134), Loss of -COOH (m/z = 106). |
Solid-State Structure
The crystal structure of nicotinic acid derivatives is often dictated by strong hydrogen bonding interactions.[9][10] In the solid state, 5,6-Dimethylpyridine-3-carboxylic acid is expected to exist as a zwitterion, with the carboxylic proton transferred to the more basic pyridine nitrogen. This leads to the formation of robust hydrogen-bonded networks between the carboxylate oxygen atoms and the pyridinium N-H group, driving the formation of a stable, ordered crystalline lattice.[11] These interactions are fundamental to the compound's physical properties, such as its melting point and solubility.
Chemical Reactivity and Derivatization
The molecule possesses two primary sites of reactivity: the carboxylic acid group and the pyridine ring. This dual reactivity makes it a valuable intermediate for building more complex molecular architectures.
Caption: Key reactivity pathways for 5,6-Dimethylpyridine-3-carboxylic acid.
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Reactions of the Carboxylic Acid: The -COOH group can be readily converted into a variety of other functional groups.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester. This is often used to modify solubility or to protect the acid group.
-
Amidation: Coupling with primary or secondary amines using a coupling agent like dicyclohexylcarbodiimide (DCC) or after conversion to an acid chloride (with SOCl₂ or (COCl)₂) produces amides. This is a cornerstone reaction in medicinal chemistry for building peptide-like linkages.[5]
-
-
Reactions of the Pyridine Ring: The pyridine nitrogen atom possesses a lone pair of electrons that is not part of the aromatic system, making it basic and nucleophilic.[12]
-
N-Oxidation: Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) forms the corresponding pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.
-
N-Alkylation: The nitrogen can be alkylated with alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium salt.
-
Metal Coordination: As a heterocyclic ligand, it can coordinate with various metal ions through the nitrogen atom and/or the carboxylate group, forming stable metal complexes with potential applications in catalysis or as anticancer agents.
-
Applications in Research and Drug Development
Substituted nicotinic acids are privileged scaffolds in pharmacology. Their derivatives have been successfully developed into drugs for a wide range of therapeutic areas.[3][9] The structural features of 5,6-Dimethylpyridine-3-carboxylic acid make it an attractive starting point for the discovery of novel therapeutic agents.
-
Bioisosteric Replacement: The pyridine ring can act as a replacement for a phenyl ring, offering improved metabolic stability, solubility, and the ability to form specific hydrogen bonds with protein targets.
-
Scaffold for Library Synthesis: The dual reactivity allows for the straightforward synthesis of large libraries of esters and amides, which can be screened for biological activity against various targets like kinases, proteases, and other enzymes.
-
Fragment-Based Drug Design: As a relatively small molecule, it can be used as a "fragment" in fragment-based screening campaigns to identify initial binding interactions with a protein of interest, which can then be elaborated into more potent leads.
-
Precedent in Pharmacology: Numerous nicotinic acid derivatives have shown potent anti-inflammatory, analgesic, and antimicrobial activities, providing a strong rationale for exploring new analogs based on the 5,6-dimethyl substitution pattern.[5]
Conclusion
5,6-Dimethylpyridine-3-carboxylic acid is a functionally rich building block with well-defined chemical properties. Its synthesis is accessible through established oxidation methodologies, and its spectroscopic features are predictable and readily characterized. The presence of both a modifiable carboxylic acid and a reactive pyridine ring provides chemists with a versatile platform for creating diverse molecular structures. For researchers in drug discovery and materials science, this compound represents a valuable starting point for the design and synthesis of novel molecules with tailored biological or physical properties.
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